molecular formula C9H8BrFO3 B8120913 4-Bromo-3-(2-fluoroethoxy)benzoic acid

4-Bromo-3-(2-fluoroethoxy)benzoic acid

Cat. No.: B8120913
M. Wt: 263.06 g/mol
InChI Key: VNSDRIMZUONTPY-UHFFFAOYSA-N
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Description

4-Bromo-3-(2-fluoroethoxy)benzoic acid (C₉H₈BrFO₃, MW 263.07) is a benzoic acid derivative featuring a bromine atom at the para position (C4) and a 2-fluoroethoxy group at the meta position (C3) of the aromatic ring .

Properties

IUPAC Name

4-bromo-3-(2-fluoroethoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO3/c10-7-2-1-6(9(12)13)5-8(7)14-4-3-11/h1-2,5H,3-4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNSDRIMZUONTPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)OCCF)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-(2-fluoroethoxy)benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-bromo-3-hydroxybenzoic acid with 2-fluoroethanol in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions with an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process.

Another approach involves the use of Suzuki–Miyaura coupling reactions, where 4-bromo-3-iodobenzoic acid is coupled with 2-fluoroethoxyboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. This method allows for the formation of the desired product with high yield and selectivity .

Industrial Production Methods

Industrial production of 4-Bromo-3-(2-fluoroethoxy)benzoic acid often involves large-scale esterification reactions using automated reactors. The process includes the continuous addition of reactants and catalysts, precise temperature control, and efficient separation techniques to isolate the final product. The use of advanced purification methods such as recrystallization and chromatography ensures the high purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(2-fluoroethoxy)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: Reduction of the carboxylic acid group can yield the corresponding alcohol or aldehyde.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products Formed

    Substitution: Formation of 4-azido-3-(2-fluoroethoxy)benzoic acid or 4-thio-3-(2-fluoroethoxy)benzoic acid.

    Oxidation: Formation of 4-bromo-3-(2-fluoroethoxy)quinone.

    Reduction: Formation of 4-bromo-3-(2-fluoroethoxy)benzyl alcohol.

Scientific Research Applications

Table 1: Synthesis Methods

MethodDescription
BrominationBromination using bromine in an inert solvent like dichloromethane.
Nucleophilic SubstitutionSubstitution reactions with nucleophiles such as amines or thiols.
ReductionReduction to corresponding alcohols using lithium aluminum hydride.
OxidationOxidation to form carboxylic acids using oxidizing agents like potassium permanganate.

Medicinal Chemistry

4-Bromo-3-(2-fluoroethoxy)benzoic acid is being investigated for its potential therapeutic properties. It has shown promise in the development of pharmaceuticals targeting various diseases, including cancer and autoimmune disorders.

  • Case Study : Research has indicated that compounds derived from 4-bromo-3-(2-fluoroethoxy)benzoic acid may inhibit specific kinases involved in tumor proliferation, suggesting potential applications in oncology .

Organic Synthesis

As an intermediate, this compound serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for diverse functionalization, making it valuable in developing new materials and compounds.

  • Example : It can be utilized to create derivatives with enhanced biological activity or improved material properties.

Studies have explored the biological activities of derivatives of 4-bromo-3-(2-fluoroethoxy)benzoic acid, particularly its antimicrobial and anticancer properties.

  • Research Findings : In vitro studies suggest that certain derivatives exhibit significant cytotoxicity against cancer cell lines, indicating their potential as anticancer agents .

Table 2: Comparison with Related Compounds

CompoundKey FeaturesApplications
Methyl 4-bromo-3-(2-fluoroethoxy)benzoateEster form; used as an intermediate in organic synthesis.Building block for pharmaceuticals
4-Bromo-3-chloro-2-fluorobenzoic acidContains chlorine instead of fluorine; different reactivity.Less versatile in synthetic applications

Industrial Applications

In industry, 4-bromo-3-(2-fluoroethoxy)benzoic acid is utilized in producing advanced materials, including polymers and photoactive compounds. Its chemical stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 4-Bromo-3-(2-fluoroethoxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and molecular interactions depend on the specific application and target of interest .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Group Variations

4-Bromo-3-(methoxymethoxy)benzoic Acid (C₉H₉BrO₄, MW 261.07)
  • Structure : Methoxymethoxy group at C3 instead of 2-fluoroethoxy.
  • Key Properties :
    • HOMO-LUMO Gap : 4.46 eV, indicating moderate electronic excitation energy .
    • Reactivity Descriptors : High electrophilicity index (3.05 eV) and Fukui function values suggest nucleophilic attack occurs preferentially at the bromine site .
    • Vibrational Modes : 63 fundamental vibrational modes, including asymmetric stretching of O–H (COOH) at 3653 cm⁻¹ and C–Br stretching at 598 cm⁻¹ .
  • Applications : Studied for antitumor, antiviral, and liquid crystalline properties due to ester derivatives .
4-Bromo-3-(fluorosulfonyl)benzoic Acid (C₇H₄BrFO₄S, MW 283.07)
  • Structure : Fluorosulfonyl (–SO₂F) group at C3.
  • Key Properties :
    • Reactivity : The fluorosulfonyl group is strongly electron-withdrawing, enhancing the acidity of the carboxylic acid (pKa ~1.5–2.5) .
    • Synthetic Utility : Used in cross-coupling reactions for pharmaceuticals (e.g., kinase inhibitors) and agrochemicals .
  • Applications : Critical intermediate in API synthesis under ISO-certified processes .
4-Bromo-3-fluorobenzoic Acid (C₇H₄BrFO₂, MW 219.01)
  • Structure : Direct fluorine substitution at C3.
  • Key Properties :
    • Solubility : Lower lipophilicity (logP ~2.2) compared to ethoxy derivatives due to smaller substituent .
    • Thermal Stability : Melting point >200°C, suitable for high-temperature reactions .
  • Applications : Building block for fluorinated drug candidates (e.g., protease inhibitors).

Electronic and Steric Effects

Compound Substituent at C3 HOMO-LUMO Gap (eV) Electrophilicity Index (eV) Dipole Moment (Debye)
4-Bromo-3-(2-fluoroethoxy)benzoic acid 2-fluoroethoxy Not reported Not reported ~4.5 (estimated)
4-Bromo-3-(methoxymethoxy)benzoic acid Methoxymethoxy 4.46 3.05 3.82
4-Bromo-3-(trifluoromethyl)benzoic acid Trifluoromethyl (–CF₃) Not reported ~4.2 (estimated) 5.12
4-Bromo-3-fluorobenzoic acid Fluorine Not reported ~2.8 (estimated) 2.98
  • Trends: Electron-withdrawing groups (e.g., –SO₂F, –CF₃) increase electrophilicity and acidity.

Vibrational and Spectroscopic Comparisons

Compound Key IR Vibrations (cm⁻¹) Notable Peaks
4-Bromo-3-(2-fluoroethoxy)benzoic acid O–H (COOH): ~3000–2500 (broad) C–F stretch: ~1100–1000
4-Bromo-3-(methoxymethoxy)benzoic acid C–O–C (ether): ~1250, C–Br: ~598 O–H bend: ~1440
4-Bromo-3-fluorobenzoic acid C–F stretch: ~1220, C=O (COOH): ~1680 Aromatic C–H: ~3100
  • Analysis : The 2-fluoroethoxy group introduces distinct C–F and ether C–O stretching modes, aiding spectroscopic identification .

Biological Activity

4-Bromo-3-(2-fluoroethoxy)benzoic acid is a chemical compound that has garnered attention in various fields, particularly in medicinal chemistry and agricultural science. Its unique structural features, including the presence of bromine and a fluoroethoxy group, suggest potential biological activities that merit detailed investigation.

  • Molecular Formula : C₉H₈BrF O₂
  • Molecular Weight : 235.06 g/mol
  • CAS Number : Not specifically listed but can be derived from its structural formula.

Antimicrobial Properties

Research indicates that compounds similar to 4-Bromo-3-(2-fluoroethoxy)benzoic acid exhibit significant antimicrobial activity. For instance, derivatives of benzoic acid have been shown to inhibit the growth of various pathogens, including bacteria and fungi. A study highlighted the effectiveness of certain benzoic acid derivatives against Cytospora mandshurica and Coniella diplodiella, suggesting a potential for 4-Bromo-3-(2-fluoroethoxy)benzoic acid in agricultural applications as a fungicide or herbicide .

Case Studies

  • Fungal Inhibition : A study focusing on the inhibition of fungal pathogens demonstrated that similar compounds effectively reduced fungal biomass in controlled environments. The results suggested that modifications in the benzoic acid structure could enhance antifungal activity, making it plausible that 4-Bromo-3-(2-fluoroethoxy)benzoic acid could exhibit similar effects .
  • Inflammatory Response Modulation : Research on related compounds indicated that they could modulate immune responses via S1P receptor pathways. This suggests that 4-Bromo-3-(2-fluoroethoxy)benzoic acid might also affect immune cell migration and activation, providing avenues for further exploration in inflammatory diseases .

Comparative Analysis of Biological Activity

CompoundAntimicrobial ActivityAnti-inflammatory PotentialReference
4-Bromo-3-(2-fluoroethoxy)benzoic acidTBDTBD
5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acidHighModerate
3-Bromine-4-methoxybenzoic acidModerateLow

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